molecular formula C13H10O3 B3245279 Methyl 2-(naphthalen-1-yl)-2-oxoacetate CAS No. 16738-12-8

Methyl 2-(naphthalen-1-yl)-2-oxoacetate

Cat. No.: B3245279
CAS No.: 16738-12-8
M. Wt: 214.22 g/mol
InChI Key: SZAFHPVKHPLRRD-UHFFFAOYSA-N
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Description

Historical Context of Naphthalene-Containing α-Keto Esters in Organic Synthesis

The synthesis of naphthalene (B1677914) derivatives has been a significant focus in organic and pharmaceutical chemistry for many years due to their wide range of biological activities and applications in materials science. nih.govchemistryviews.org Historically, the creation of substituted naphthalenes often relied on electrophilic aromatic substitution, where the regioselectivity could be challenging to control. nih.gov

The development of methods to synthesize α-keto acids and their esters dates back to as early as 1881. mdpi.com However, more robust and versatile methods emerged in the latter half of the 20th century. Key advancements include the Friedel-Crafts acylation of aromatic hydrocarbons using reagents like ethyl oxalyl chloride, and the development of transition-metal-catalyzed carbonylation reactions. mdpi.com A notable milestone was achieved in 1987 with the palladium-catalyzed bicarbonylation of aryl halides under a carbon monoxide atmosphere to produce α-keto esters. mdpi.com These foundational synthetic strategies paved the way for the efficient production of a wide array of α-keto esters, including naphthalene-containing variants like Methyl 2-(naphthalen-1-yl)-2-oxoacetate.

Significance of the α-Keto Ester Moiety in Molecular Design and Chemical Space Exploration

The α-keto ester functional group is a crucial structural motif found in numerous biologically and medicinally important organic molecules. acs.org Its significance lies in its versatility as a synthetic precursor to other valuable organic compounds, such as α-hydroxy acids and α-amino acids. mdpi.comacs.org The 1,2-dicarbonyl system inherent to α-keto esters is a vital component in a range of biomolecules, including natural products and pharmaceuticals. nih.gov

In the realm of molecular design and drug discovery, the closely related α-ketoamide moiety is recognized as a "privileged structure". nih.govacs.org This is due to its ability to impart a degree of conformational rigidity or flexibility to a molecule and its capacity to form hydrogen bonds with biological targets. nih.govacs.org α-keto esters share some of these desirable physicochemical properties, making them attractive for exploring chemical space. They are more stable towards plasma esterases than α-ketoamides and show better membrane permeance compared to α-keto acids. acs.org The ability to introduce the α-keto ester group into various molecular scaffolds, for instance through platinum-catalyzed C-H acylation, underscores its value in generating novel compounds with potential biological activity. acs.org

Overview of Current Research Trajectories for this compound

Current research on this compound primarily focuses on its application as a synthetic intermediate and its potential biological activities. Its unique structure is exploited in various chemical transformations to create more complex molecules.

Synthetic Applications: Researchers utilize this compound in several key reaction types. These transformations highlight the compound's versatility as a building block in organic synthesis.

Reaction Type Description Major Product(s)
Oxidation The compound can be oxidized, leading to the formation of dicarboxylic acid derivatives.Naphthalene-1,2-dicarboxylic acid derivatives.
Reduction The ketone group can be reduced to a hydroxyl group.Naphthalen-1-yl-2-hydroxyacetate.
Substitution The ester group can be replaced by other functional groups through nucleophilic substitution.Various substituted naphthalene derivatives.

Common synthetic routes to prepare the title compound itself are also a subject of study, including the Friedel-Crafts acylation of naphthalene with methyl oxalyl chloride or the esterification of 1-naphthylglyoxylic acid.

Biological Research: The compound is being investigated for a range of biological effects. Preliminary studies suggest potential applications in medicine, although research is ongoing. Areas of investigation include:

Antimicrobial Properties: It has shown activity against various bacterial strains in vitro.

Antioxidant Activity: The compound is being explored for its potential to scavenge free radicals.

Cytotoxic Effects: Research has indicated that this compound can induce apoptosis in cancer cell lines, suggesting it may be a candidate for anticancer drug development.

These research trajectories underscore the compound's significance as both a versatile chemical tool and a molecule of interest for potential therapeutic applications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

methyl 2-naphthalen-1-yl-2-oxoacetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10O3/c1-16-13(15)12(14)11-8-4-6-9-5-2-3-7-10(9)11/h2-8H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SZAFHPVKHPLRRD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C(=O)C1=CC=CC2=CC=CC=C21
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201300112
Record name Methyl α-oxo-1-naphthaleneacetate
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

214.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

16738-12-8
Record name Methyl α-oxo-1-naphthaleneacetate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=16738-12-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Methyl α-oxo-1-naphthaleneacetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201300112
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Advanced Structural Elucidation and Spectroscopic Analysis of Methyl 2 Naphthalen 1 Yl 2 Oxoacetate

High-Resolution Nuclear Magnetic Resonance Spectroscopy for Conformational and Tautomeric Studies

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural analysis of organic molecules in solution. For Methyl 2-(naphthalen-1-yl)-2-oxoacetate, a combination of one-dimensional (¹H and ¹³C) and two-dimensional NMR techniques provides a complete picture of its covalent framework and insights into its conformational preferences.

Two-Dimensional NMR Techniques (e.g., COSY, HMQC, HMBC) for Naphthalene-Oxoacetate Scaffolds

Two-dimensional NMR experiments are fundamental in unequivocally assigning the proton and carbon signals of the naphthalene-oxoacetate scaffold, especially for the highly coupled aromatic protons of the naphthalene (B1677914) ring system.

¹H-¹H Correlated Spectroscopy (COSY): The COSY spectrum reveals scalar couplings between protons, which is instrumental in identifying adjacent protons on the naphthalene ring. For the naphthalene-1-yl moiety, the COSY experiment would show correlations between H-2 and H-3, H-3 and H-4, as well as between H-5, H-6, H-7, and H-8, confirming their connectivity.

Heteronuclear Single Quantum Coherence (HSQC) or Heteronuclear Multiple Quantum Coherence (HMQC): The HSQC or HMQC spectrum correlates directly bonded proton and carbon atoms. This allows for the unambiguous assignment of the carbon atoms of the naphthalene ring by correlating them to their attached, and previously assigned, protons. The methyl protons of the ester group would show a clear correlation to the methoxy (B1213986) carbon.

Correlations from the methyl protons to the ester carbonyl carbon.

Correlations from the naphthalene protons (e.g., H-2 and H-8) to the ketone carbonyl carbon, confirming the position of the oxoacetate group at the C-1 position of the naphthalene ring.

Correlations between the naphthalene protons and various carbon atoms within the ring system, further solidifying their assignments.

The expected ¹H and ¹³C NMR chemical shifts for this compound, based on data from similar naphthalene derivatives nih.gov, are summarized in the table below.

Atom Expected ¹H Chemical Shift (ppm) Expected ¹³C Chemical Shift (ppm)
Naphthyl-H7.40 - 8.20124.0 - 134.0
-OCH₃~3.90~53.0
C=O (ketone)-~185.0
C=O (ester)-~164.0
Note: These are estimated values based on analogous compounds and may vary in the actual spectrum.

Dynamic NMR Investigations of Rotational Barriers within this compound

The bond between the naphthalene ring and the carbonyl group of the oxoacetate moiety is subject to restricted rotation, which can be investigated using dynamic NMR (DNMR) spectroscopy nih.gov. By acquiring NMR spectra at various temperatures, it is possible to observe changes in the line shape of the signals, particularly those of the naphthalene protons, as the rate of rotation changes.

Single-Crystal X-ray Diffraction Analysis of this compound and its Crystalline Complexes

Single-crystal X-ray diffraction (SCXRD) provides the most definitive three-dimensional structure of a molecule in the solid state. Although a crystal structure for this compound is not publicly available, analysis of a closely related derivative, Methyl 2-(7-benzyloxy-1-naphthyl)-2-oxoacetate, offers significant insights into the likely structural features nih.gov.

Crystal Packing Features and Intermolecular Interaction Networks

The crystal packing of aromatic molecules like this compound is governed by a variety of non-covalent interactions. Based on the structure of its benzyloxy derivative, the following interactions are expected to be significant nih.gov:

π-π Stacking: The planar naphthalene rings are likely to engage in π-π stacking interactions, where the aromatic rings of adjacent molecules are arranged in a parallel or offset fashion. These interactions are a major driving force in the formation of the crystal lattice.

C-H···O Hydrogen Bonds: Weak hydrogen bonds involving the carbon-hydrogen bonds of the naphthalene ring and the oxygen atoms of the carbonyl groups are expected to play a crucial role in linking the molecules into a three-dimensional network.

In the crystal structure of Methyl 2-(7-benzyloxy-1-naphthyl)-2-oxoacetate, the molecules are stacked in columns along a crystallographic axis, and these columns are interconnected by weak C-H···O interactions nih.gov. A similar packing arrangement can be anticipated for this compound.

The table below presents selected crystallographic data for Methyl 2-(7-benzyloxy-1-naphthyl)-2-oxoacetate, which can serve as a model for the target compound nih.gov.

Parameter Value for Methyl 2-(7-benzyloxy-1-naphthyl)-2-oxoacetate
Crystal systemOrthorhombic
Space groupP2₁2₁2₁
a (Å)5.6145
b (Å)15.7422
c (Å)17.3843
V (ų)1536.50
Z4
Data from Acta Crystallographica Section E: Structure Reports Online, 2008, 64, o1409. nih.gov

Polymorphism Studies of Naphthyl Oxoacetate Derivatives

Polymorphism, the ability of a compound to exist in more than one crystalline form, is a common phenomenon in organic molecules and can significantly impact their physical properties. Studies on other naphthyl-containing derivatives have shown that they can exhibit rich polymorphic behavior researchgate.net. Different polymorphs can arise from variations in crystallization conditions such as the solvent used, the rate of cooling, and the presence of impurities. Each polymorphic form will have a unique crystal structure, leading to differences in properties like melting point, solubility, and stability. The investigation of polymorphism in this compound would involve systematic crystallization experiments under various conditions and characterization of the resulting solids using techniques such as powder X-ray diffraction (PXRD), differential scanning calorimetry (DSC), and solid-state NMR.

Advanced Mass Spectrometry for Fragmentation Pathway Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to elucidate its structure through the analysis of its fragmentation patterns. For this compound, electron ionization (EI) or electrospray ionization (ESI) would be suitable methods.

Under ESI-MS, the protonated molecule [M+H]⁺ would be observed. In a tandem MS (MS/MS) experiment, this ion would be subjected to collision-induced dissociation (CID) to induce fragmentation. A plausible fragmentation pathway for this compound would involve the following steps:

Loss of the methoxycarbonyl radical (•COOCH₃) or neutral methanol (B129727) (CH₃OH): This would lead to the formation of a naphthoyl cation.

Loss of carbon monoxide (CO): The naphthoyl cation could further fragment by losing a molecule of CO to give a naphthalenyl cation.

Cleavage of the naphthalene ring: At higher collision energies, fragmentation of the naphthalene ring itself would occur, leading to a series of smaller fragment ions.

A proposed fragmentation pattern is outlined in the table below.

m/z Proposed Fragment Plausible Neutral Loss
215[C₁₃H₁₁O₃]⁺-
183[C₁₂H₇O]⁺- CH₃OH
155[C₁₁H₇]⁺- CO
127[C₁₀H₇]⁺- C₂H₂
Note: These are proposed fragmentation patterns and would need to be confirmed by high-resolution mass spectrometry.

By carefully analyzing the masses and relative abundances of the fragment ions, a detailed picture of the molecule's structure can be pieced together, corroborating the information obtained from NMR and X-ray crystallography.

High-Resolution Mass Spectrometry (HRMS) for Isotopic Fine Structure Determination

High-resolution mass spectrometry is a cornerstone technique for the unambiguous identification of organic compounds by providing a highly accurate mass measurement of the parent ion. For this compound, with the chemical formula C₁₃H₁₀O₃, the theoretical monoisotopic mass can be calculated with high precision. This experimental precision allows for the differentiation between compounds with the same nominal mass but different elemental formulas.

Electrospray ionization (ESI) is a soft ionization technique commonly employed for such analyses, typically generating the protonated molecule [M+H]⁺ or adducts with sodium [M+Na]⁺ or potassium [M+K]⁺. The high resolving power of instruments like time-of-flight (TOF) or Orbitrap analyzers enables the experimental determination of the ion's mass to within a few parts per million (ppm) of its theoretical value, confirming the elemental composition.

Furthermore, HRMS allows for the observation of the isotopic fine structure of the molecular ion peak. The relative abundances of the isotopic peaks (e.g., M+1, M+2) are determined by the natural abundance of isotopes of the constituent elements, primarily ¹³C and ¹⁸O in this case. The experimentally observed isotopic pattern can be compared with the theoretically simulated pattern for C₁₃H₁₀O₃, providing an additional layer of confidence in the structural assignment. For instance, the M+1 peak arises mainly from the presence of one ¹³C atom in the molecule.

Table 1: Theoretical HRMS Data for this compound

Ion SpeciesMolecular FormulaCalculated m/z
[M]⁺C₁₃H₁₀O₃214.06299
[M+H]⁺C₁₃H₁₁O₃⁺215.07029
[M+Na]⁺C₁₃H₁₀O₃Na⁺237.05224

This table presents the theoretically calculated exact masses for the molecular ion and common adducts of this compound.

Tandem Mass Spectrometry (MS/MS) for Elucidating Fragmentation Mechanisms of this compound

Tandem mass spectrometry (MS/MS) is an indispensable tool for structural elucidation, providing detailed information about the connectivity of a molecule by analyzing its fragmentation patterns. In an MS/MS experiment, a specific precursor ion (e.g., the [M+H]⁺ ion of this compound) is selected and subjected to collision-induced dissociation (CID). The resulting product ions are then mass-analyzed, generating a fragmentation spectrum.

The fragmentation of this compound is dictated by the presence of the naphthalene ring, the α-keto group, and the methyl ester functionality. The analysis of these fragmentation pathways provides a structural fingerprint of the molecule. Key fragmentation processes for esters and ketones involve cleavages at bonds adjacent to the carbonyl groups (α-cleavage). libretexts.orgmiamioh.edu

Expected primary fragmentation pathways include:

Loss of the methoxy radical (•OCH₃): Cleavage of the ester C-O bond, leading to a prominent acylium ion.

Loss of the carbomethoxy group (•COOCH₃): Cleavage of the C-C bond between the carbonyls.

Formation of the naphthoyl cation: The most stable fragment, resulting from the cleavage of the bond between the α-keto carbon and the naphthalene ring. This cation is resonance-stabilized. Subsequent loss of carbon monoxide (CO) from the naphthoyl cation is also a common fragmentation pathway for aromatic ketones.

Table 2: Predicted MS/MS Fragmentation of this compound ([M+H]⁺ Precursor Ion at m/z 215)

Precursor Ion (m/z)Fragment Ion (m/z)Proposed Neutral LossProposed Fragment Structure
215183H₂CO₂ (formic acid) or CH₃OH (methanol)[C₁₂H₇O]⁺
215155C₂H₂O₂ (glyoxal)[C₁₁H₇]⁺
215127C₃H₄O₃ (methyl pyruvate)[C₁₀H₇]⁺ (Naphthyl cation)

This table outlines the plausible fragmentation pathways for the protonated molecule, based on established fragmentation rules for ketones and esters.

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Characterization and Hydrogen Bonding Networks

Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, probes the vibrational modes of a molecule. These techniques are complementary and provide a wealth of information regarding the functional groups present in a molecule and their local chemical environment. For this compound, vibrational spectroscopy is crucial for characterizing the carbonyl groups and the aromatic system.

Infrared (IR) Spectroscopy: The IR spectrum is dominated by absorptions arising from changes in the dipole moment during a vibration. The most diagnostic region for this compound is the carbonyl stretching region. Due to electronic effects, the two carbonyl groups (ketone and ester) are expected to have distinct stretching frequencies. The α-keto group, being conjugated with the naphthalene ring, will appear at a lower wavenumber compared to a simple aliphatic ketone. The ester carbonyl, influenced by the adjacent ketone, will also have a characteristic frequency. Typically, the ketone C=O stretch appears around 1680-1700 cm⁻¹, while the ester C=O stretch is found at a higher frequency, approximately 1730-1750 cm⁻¹. Other important absorptions include the C-O stretching of the ester group (around 1200-1300 cm⁻¹), the aromatic C=C stretching vibrations of the naphthalene ring (in the 1450-1600 cm⁻¹ region), and the aromatic C-H stretching and bending vibrations. nih.gov

Raman Spectroscopy: Raman spectroscopy detects vibrations that cause a change in the polarizability of the molecule. It is particularly sensitive to non-polar bonds and symmetric vibrations. Therefore, the C=C stretching modes of the naphthalene ring are typically strong in the Raman spectrum. The carbonyl stretches are also Raman active, providing complementary information to the IR spectrum. The symmetric vibrations of the aromatic ring system are often more prominent in Raman than in IR spectra. nih.gov

Hydrogen Bonding Networks: In the solid state or in concentrated solutions, weak intermolecular interactions, such as C-H···O hydrogen bonds, can occur between the aromatic protons of the naphthalene ring and the oxygen atoms of the carbonyl groups. Such interactions can lead to subtle shifts in the vibrational frequencies of the involved groups, typically causing a broadening and a shift to lower wavenumbers for the C=O stretching bands. While these shifts may be small, they can provide insight into the intermolecular packing and association in the condensed phase.

Table 3: Characteristic Vibrational Frequencies for this compound

Vibrational ModeExpected Wavenumber Range (cm⁻¹)Technique
Aromatic C-H Stretch3050 - 3100IR, Raman
Aliphatic C-H Stretch (methyl)2950 - 3000IR, Raman
Ester C=O Stretch1730 - 1750IR, Raman (Strong in IR)
Ketone C=O Stretch1680 - 1700IR, Raman (Strong in IR)
Aromatic C=C Stretch1450 - 1600IR, Raman (Strong in Raman)
Ester C-O Stretch1200 - 1300IR (Strong)
Aromatic C-H Out-of-Plane Bend770 - 840IR (Strong)

This table summarizes the expected key vibrational bands for the title compound based on established group frequencies.

Chemical Reactivity and Derivatization Pathways of Methyl 2 Naphthalen 1 Yl 2 Oxoacetate

Nucleophilic Additions to the α-Keto Moiety

The α-keto group in Methyl 2-(naphthalen-1-yl)-2-oxoacetate is a primary site for nucleophilic attack due to the electron-withdrawing effect of the adjacent ester group, which enhances the electrophilicity of the keto-carbonyl carbon.

Reactivity with Grignard and Other Organometallic Reagents

The reaction of α-keto esters like this compound with Grignard reagents is a powerful method for the formation of new carbon-carbon bonds and the synthesis of tertiary alcohols. The reaction typically proceeds via a nucleophilic addition of the organomagnesium halide to the highly electrophilic α-keto carbonyl group. Due to the presence of two carbonyl groups, selectivity can be an issue. However, the ketone carbonyl is generally more reactive towards Grignard reagents than the ester carbonyl.

A typical reaction involves the addition of two equivalents of a Grignard reagent, such as phenylmagnesium bromide, to the α-keto ester. The first equivalent attacks the more reactive keto-carbonyl, forming a magnesium alkoxide intermediate. The second equivalent then attacks the ester carbonyl, leading to the formation of a tertiary alcohol after an acidic workup. For instance, the reaction with phenylmagnesium bromide would be expected to yield 1,1-diphenyl-2-(naphthalen-1-yl)ethane-1,2-diol.

Organometallic ReagentExpected ProductReaction Type
Phenylmagnesium Bromide (PhMgBr)1,1-Diphenyl-2-(naphthalen-1-yl)ethane-1,2-diolNucleophilic Addition
Methylmagnesium Bromide (MeMgBr)2-Methyl-1-(naphthalen-1-yl)propane-1,2-diolNucleophilic Addition

Reactions with Hydride and Amine Nucleophiles

Hydride reagents, such as sodium borohydride (B1222165) (NaBH₄) and lithium aluminum hydride (LiAlH₄), are commonly used for the reduction of the α-keto group. Sodium borohydride is a milder reducing agent and selectively reduces the ketone to a secondary alcohol, yielding methyl 2-hydroxy-2-(naphthalen-1-yl)acetate, without affecting the ester group. In contrast, the more powerful lithium aluminum hydride will reduce both the ketone and the ester group, leading to the formation of 1-(naphthalen-1-yl)ethane-1,2-diol.

Amine nucleophiles can react with the α-keto ester in several ways. Primary and secondary amines can add to the keto group to form unstable carbinolamines, which can then dehydrate to form enamines or imines. Alternatively, the ester group can undergo aminolysis to form the corresponding amide. For example, reaction with a primary amine (R-NH₂) could potentially lead to the formation of N-substituted 2-(naphthalen-1-yl)-2-oxoacetamide.

NucleophileReagentProduct
HydrideSodium Borohydride (NaBH₄)Methyl 2-hydroxy-2-(naphthalen-1-yl)acetate
HydrideLithium Aluminum Hydride (LiAlH₄)1-(Naphthalen-1-yl)ethane-1,2-diol
AminePrimary Amine (R-NH₂)N-substituted 2-(naphthalen-1-yl)-2-oxoacetamide

Condensation Reactions Involving the Ester Group and α-Hydrogen

While the primary focus of reactivity is often the α-keto group, the ester functionality and the potential for enolate formation provide pathways for various condensation reactions.

Knoevenagel Condensation and Related Carbon-Carbon Bond Forming Reactions

The Knoevenagel condensation involves the reaction of a carbonyl compound with a compound containing an active methylene (B1212753) group, catalyzed by a weak base. While this compound itself does not possess an active methylene group, its α-keto group can act as the electrophilic carbonyl component. Reaction with active methylene compounds like malononitrile (B47326) or ethyl cyanoacetate (B8463686) in the presence of a catalyst such as piperidine (B6355638) or ammonium (B1175870) acetate (B1210297) would be expected to yield a highly functionalized alkene after dehydration of the initial adduct.

Intramolecular Cyclization Reactions for Heterocycle Formation

The bifunctional nature of this compound and its derivatives makes it a suitable precursor for the synthesis of various heterocyclic systems through intramolecular cyclization reactions. For instance, derivatives where the naphthalene (B1677914) ring is appropriately substituted with a nucleophilic group can undergo cyclization.

A prominent example is the Bischler-Napieralski reaction, which is a method for synthesizing dihydroisoquinolines. nih.govresearchgate.netnih.gov If a phenethylamine (B48288) moiety were attached to the naphthalene ring system, an amide derivative could be formed and subsequently cyclized under acidic conditions using a dehydrating agent like phosphorus oxychloride (POCl₃) to form a benzo[f]isoquinoline derivative. researchgate.net Similarly, the Pictet-Gams reaction provides a route to isoquinolines from β-hydroxy-β-phenethylamides, which could be synthesized from the reduced form of the title compound.

Reductions and Oxidations of this compound

The keto group and the naphthalene ring system are susceptible to both reduction and oxidation under appropriate conditions.

As previously mentioned, the α-keto group can be selectively reduced to a hydroxyl group using mild reducing agents like sodium borohydride. More forcing conditions with stronger reducing agents like lithium aluminum hydride will also reduce the ester functionality.

Oxidation of this compound can lead to different products depending on the oxidizing agent and reaction conditions. Strong oxidizing agents such as potassium permanganate (B83412) (KMnO₄) or chromium trioxide (CrO₃) can lead to the cleavage of the naphthalene ring, potentially forming naphthalene-1,2-dicarboxylic acid derivatives. Milder oxidation, for instance with hydrogen peroxide, might selectively oxidize the keto-ester moiety.

Reaction TypeReagentExpected Product
ReductionSodium Borohydride (NaBH₄)Methyl 2-hydroxy-2-(naphthalen-1-yl)acetate
ReductionLithium Aluminum Hydride (LiAlH₄)1-(Naphthalen-1-yl)ethane-1,2-diol
OxidationPotassium Permanganate (KMnO₄)Naphthalene-1,2-dicarboxylic acid derivative
OxidationHydrogen Peroxide (H₂O₂)Further oxidized products

Selective Reduction of the Ketone and Ester Functionalities

The presence of two distinct carbonyl groups—a ketone and an ester—offers the potential for selective reduction, a common challenge in organic synthesis. The α-keto group is generally more electrophilic and thus more susceptible to nucleophilic attack by reducing agents than the ester functionality.

Reduction of the oxo group to a hydroxyl group leads to the formation of methyl 2-hydroxy-2-(naphthalen-1-yl)acetate. Achieving this selectivity requires mild reducing agents that will preferentially attack the ketone. More powerful reducing agents, such as lithium aluminum hydride (LiAlH₄), would likely reduce both the ketone and the ester to yield a diol.

The selective reduction of one ester in a diester molecule often depends on electronic and steric factors, as well as the choice of reagent. nih.gov For instance, sodium borohydride (NaBH₄) in methanol (B129727) is effective for the chemoselective reduction of certain diesters. nih.gov In the case of this compound, careful selection of reagents and conditions is paramount to control the reaction outcome.

Below is a table summarizing potential reagents for the selective reduction of this compound.

Table 1: Reagents for Selective Reduction

Reagent Target Functionality Expected Product Notes
Sodium Borohydride (NaBH₄) Ketone Methyl 2-hydroxy-2-(naphthalen-1-yl)acetate Mild reagent, high selectivity for ketones over esters is expected.
Lithium Borohydride (LiBH₄) Ketone and/or Ester Mixture of hydroxy-ester and diol More reactive than NaBH₄; selectivity can be temperature-dependent. nih.gov
Diisobutylaluminium Hydride (DIBAH) Ester (at low temp.) 2-(Naphthalen-1-yl)-2-oxoacetaldehyde Can selectively reduce esters to aldehydes at low temperatures. nih.gov

Oxidative Transformations of the Naphthalene Ring or α-Carbon

The naphthalene ring system is susceptible to oxidation, particularly under strong oxidizing conditions, which can lead to the formation of phthalic acid derivatives. For this compound, such a reaction could potentially yield naphthalene-1,2-dicarboxylic acid derivatives.

Oxidation can also be directed at the α-carbon. While direct oxidation of the C-H bond at this position is challenging, modern methods involving transition metal catalysis have shown promise in the α-oxygenation of related carbonyl compounds. For example, copper(II) acetate has been used to catalyze the direct aminoxylation of N-acyl-1,3-oxazolidin-2-ones at the α-position, demonstrating the feasibility of functionalizing this carbon. nih.gov

Electrophilic Aromatic Substitution on the Naphthalene Moiety

Electrophilic aromatic substitution (EAS) is a fundamental class of reactions for modifying aromatic rings. masterorganicchemistry.commasterorganicchemistry.com In naphthalene, electrophilic attack generally favors the C1 (α) position over the C2 (β) position due to the greater stability of the resulting carbocation intermediate. utexas.edu However, in this compound, the C1 position is already substituted. The α-ketoester group is strongly electron-withdrawing and therefore deactivating, making the ring to which it is attached (the 'A' ring) less reactive towards electrophiles. Consequently, electrophilic substitution is expected to occur predominantly on the unsubstituted 'B' ring at the C5 and C8 positions, which are the α-positions of that ring.

Halogenation and Nitration Studies

Halogenation and nitration are classic EAS reactions. masterorganicchemistry.com For this compound, these reactions would proceed by attack of an electrophile (e.g., Br⁺, Cl⁺, or NO₂⁺) on the electron-rich naphthalene system. Due to the deactivating effect of the substituent at C1, the reaction is directed towards the second ring.

Nitration : Treatment with a mixture of nitric acid and sulfuric acid generates the nitronium ion (NO₂⁺), a potent electrophile. The reaction is expected to yield a mixture of 5-nitro and 8-nitro derivatives.

Halogenation : Reaction with bromine (Br₂) or chlorine (Cl₂) in the presence of a Lewis acid catalyst (e.g., FeBr₃ or AlCl₃) would introduce a halogen atom onto the naphthalene ring, again primarily at the 5- and 8-positions.

Table 2: Predicted Products of Electrophilic Aromatic Substitution

Reaction Reagents Predicted Major Product(s)
Nitration HNO₃, H₂SO₄ Methyl 2-(5-nitro-1-naphthalenyl)-2-oxoacetate

Friedel-Crafts Acylation/Alkylation on the Naphthyl System

The Friedel-Crafts reaction is a powerful tool for attaching alkyl or acyl groups to an aromatic ring. libretexts.org The reaction's regioselectivity is sensitive to both electronic and steric factors. Studies on the acetylation of naphthalene show a complex product distribution that depends on reaction conditions. rsc.org For substituted naphthalenes like 2-methylnaphthalene, all possible isomeric products are often formed, with their proportions varying based on the solvent and catalyst. rsc.org

In the case of this compound, the strong deactivation of the 'A' ring by the α-ketoester group effectively prevents Friedel-Crafts reactions on that ring. The reaction will therefore occur on the unsubstituted 'B' ring. As with other EAS reactions, the primary sites of attack will be the C5 and C8 positions. However, the bulkiness of the incoming electrophile and the catalyst complex can influence the product ratio, potentially favoring the less sterically hindered C5 position.

Transition Metal-Catalyzed Transformations of this compound

Modern synthetic chemistry heavily relies on transition metal-catalyzed reactions to form carbon-carbon and carbon-heteroatom bonds with high efficiency and selectivity. rsc.org this compound, particularly its halogenated derivatives, can serve as a valuable substrate in such transformations.

Cross-Coupling Reactions (e.g., Suzuki, Heck) Employing Naphthyl α-Keto Esters

Cross-coupling reactions are among the most powerful methods in organic synthesis. The naphthalene core of the title compound allows it to participate in these reactions, typically after being converted into a suitable electrophile (e.g., an aryl halide) or nucleophile (e.g., an organoboron derivative).

Suzuki-Miyaura Coupling : This versatile palladium-catalyzed reaction couples an organoboron compound with an organohalide. researchgate.net A halogenated derivative of this compound (e.g., Methyl 2-(5-bromo-1-naphthalenyl)-2-oxoacetate, prepared as in 4.4.1) can act as the electrophilic partner. Research has demonstrated successful Suzuki-Miyaura couplings using naphthylphosphonate-based boronate esters as the nucleophilic partner, highlighting the utility of functionalized naphthalenes in these reactions. ncl.ac.uk Furthermore, nickel-catalyzed Suzuki couplings of (hetero)naphthyl alcohols have been developed, showing high functional group tolerance. researchgate.net The naphthalene moiety itself can be crucial, with some stereospecific cross-couplings exhibiting a "naphthyl requirement" for high reactivity and stereochemical fidelity. nih.gov

Heck Reaction : The Heck reaction typically involves the palladium-catalyzed coupling of an unsaturated halide (or triflate) with an alkene. organic-chemistry.org A halogenated this compound could be coupled with various alkenes to introduce complex side chains. The development of methods for the reductive Heck reaction of α,β-unsaturated esters provides a pathway to diverse α-arylated frameworks, which could be conceptually applied to derivatize the naphthalene core. researchgate.net

Table 3: Potential Cross-Coupling Reactions

Reaction Substrate Required Coupling Partner Potential Product
Suzuki Coupling Methyl 2-(5-bromo-1-naphthalenyl)-2-oxoacetate Arylboronic acid Methyl 2-(5-aryl-1-naphthalenyl)-2-oxoacetate

C-H Functionalization Strategies of Related Scaffolds

The direct functionalization of carbon-hydrogen (C-H) bonds represents a powerful and atom-economical approach in organic synthesis, enabling the construction of complex molecules from simple precursors. While specific C-H functionalization studies on this compound are not extensively documented, a wealth of research on structurally related naphthalene scaffolds provides significant insights into potential synthetic pathways. These strategies often rely on the use of directing groups to control the regioselectivity of the functionalization on the naphthalene core.

A prominent strategy for achieving regioselectivity in the functionalization of 1-substituted naphthalenes is the use of a directing group to guide a transition metal catalyst to a specific C-H bond. This approach has been successfully employed for the introduction of various functional groups at positions that are otherwise difficult to access through classical electrophilic substitution reactions.

One notable example involves the peri-selective functionalization of naphthalene derivatives. Researchers have developed iridium- and rhodium-catalyzed reactions for the acylmethylation and amidation of naphthalenes. thieme-connect.com In these transformations, a methylthio (SMe) group at the 1-position of the naphthalene ring acts as a directing group, facilitating the introduction of acylmethyl and amino groups at the C-8 position. thieme-connect.com The versatility of this method is enhanced by the fact that the directing group can be readily removed or converted into other useful functionalities after the desired C-H functionalization has been accomplished. thieme-connect.com

Another powerful directing group-assisted strategy is the iridium-catalyzed peri-borylation of naphthalenes. nih.govnih.gov A hydrosilyl group installed at the 1-position directs the iridium catalyst to borylate the C-8 position with high selectivity. nih.govnih.gov The resulting borylated naphthalene derivatives are valuable intermediates that can be further transformed into a variety of functional groups, including aryl, hydroxyl, azido, and halogen moieties, through subsequent cross-coupling and substitution reactions. nih.govnih.gov

The amide group has also proven to be an effective directing group for the C-H functionalization of 1-naphthalene derivatives. Palladium-catalyzed C8-arylation of 1-amidonaphthalenes has been achieved using diaryliodonium salts as the arylating agents, demonstrating excellent regioselectivity and tolerance for a range of functional groups. nih.gov Computational studies have underscored the crucial role of the amide directing group in achieving the observed C8 selectivity. nih.gov Similarly, 1-naphthalene carboxylic acid derivatives can undergo palladium-catalyzed C8-arylation with aryl iodides. rsc.org

Furthermore, N-tosyl carboxamides have been utilized as directing groups to achieve arylation at the 2-position of 1-substituted naphthalenes. researchgate.net This strategy highlights the ability to tune the regioselectivity of C-H functionalization by selecting an appropriate directing group.

The following table summarizes key findings in the C-H functionalization of naphthalene scaffolds related to this compound.

SubstrateCatalyst/ReagentsFunctionalization PositionProduct TypeRef
1-(Methylthio)naphthalene[CpIrCl2]2 / Sulfoxonium ylideC-8 (peri)Acylmethylated naphthalene thieme-connect.com
1-(Methylthio)naphthalene[CpRhCl2]2 / DioxazoloneC-8 (peri)Amidated naphthalene thieme-connect.com
1-Dimethylhydrosilylnaphthalene[Ir(cod)OMe]2 / dtbpy / B2pin2C-8 (peri)Borylated naphthalene nih.gov
1-Naphthoic acid derivativesPd(OAc)2 / Aryl iodideC-8Arylated naphthalene rsc.org
1-AmidonaphthalenesPd(OAc)2 / Diaryliodonium saltC-8Arylated naphthalene nih.gov
Naphthalene-1-carboxamide (N-tosyl)Pd(OAc)2 / Aryl sourceC-2Arylated naphthalene researchgate.net

These examples collectively demonstrate the feasibility of selective C-H functionalization on the naphthalene ring system. The oxoacetate moiety in this compound could potentially act as a directing group, or a suitable directing group could be introduced to facilitate a variety of C-H activation and functionalization reactions, opening avenues for the synthesis of novel derivatives.

Mechanistic Investigations of Biological Interactions for Methyl 2 Naphthalen 1 Yl 2 Oxoacetate in Vitro and in Silico

Target Identification and Receptor Binding Studies (In Vitro)

The biological activity of Methyl 2-(naphthalen-1-yl)-2-oxoacetate is believed to stem from its interactions with various molecular targets, including enzymes and receptors. While comprehensive data on its specific binding partners are still emerging, preliminary investigations and studies on structurally related compounds provide valuable insights into its potential mechanisms of action.

Enzyme Inhibition Assays with this compound

Research suggests that the anti-inflammatory properties of this compound may be linked to its ability to inhibit cyclooxygenase (COX) enzymes. The COX enzymes, COX-1 and COX-2, are key players in the inflammatory cascade. While specific IC50 values for this compound against COX enzymes are not widely reported, studies on analogous naphthalene (B1677914) derivatives offer clues. For instance, certain 2-substituted-1-naphthol derivatives have demonstrated preferential inhibition of COX-2 over COX-1. nih.gov A critical structural feature for this activity appears to be a hydroxyl group at the C-1 position of the naphthalene ring, which is thought to form a hydrogen bond with the Val 523 residue in the active site of COX-2. nih.gov The replacement of this hydroxyl group with a methoxy (B1213986) group was found to abolish inhibitory activity against both COX-1 and COX-2, highlighting the importance of this specific interaction. nih.gov

In the context of its cytotoxic effects, it has been proposed that this compound may induce apoptosis in cancer cells, a process that involves a cascade of enzymatic activations, including caspases.

Receptor Ligand Binding Studies in Cell-Free Systems

Currently, there is a lack of specific data from receptor-ligand binding studies for this compound in publicly available literature. The identification of its direct receptor targets is an area requiring further investigation to fully elucidate its pharmacological profile.

Structure-Activity Relationship (SAR) Studies for Naphthyl α-Keto Ester Scaffolds

The naphthyl α-keto ester scaffold is a key pharmacophore, and its biological activity can be significantly influenced by various structural modifications.

Synthetic Modification and In Vitro Biological Evaluation

While a systematic SAR study on a library of direct analogs of this compound is not extensively documented, research on related naphthalene-containing compounds provides valuable insights. For example, studies on α-truxillic acid 1-naphthyl monoesters as inhibitors of fatty acid binding proteins (FABPs) have shown that the naphthalene moiety is a crucial part of the pharmacophore. nih.gov Modifications to this core and the ester linkage have been shown to modulate binding affinity and selectivity for different FABP isoforms. nih.gov

Furthermore, the synthesis and cytotoxic evaluation of other naphthalene derivatives, such as O,O'-dialkyl {[2-(substituted phenoxy)acetamido](substituted phenyl)methyl}phosphonates, have demonstrated that substitutions on the phenyl ring can significantly impact cytotoxicity against various human tumor cell lines. nih.gov Similarly, investigations into N-aryl-1-hydroxynaphthalene-2-carboxanilides have revealed that different substitution patterns on the N-aryl ring influence their antimycobacterial and antistaphylococcal activities. nih.govnih.gov These findings collectively suggest that the biological activity of the naphthyl scaffold is highly tunable through synthetic modifications.

Interactive Data Table: SAR Insights from Related Naphthalene Derivatives

ScaffoldModificationObserved Biological EffectReference
2-substituted-1-naphtholC-1 OH to OMeAbolished COX inhibition nih.gov
α-truxillic acid 1-naphthyl monoesterEster modificationsModulated FABP binding affinity and selectivity nih.gov
O,O'-dialkyl phosphonatesPhenyl ring substitutionsAltered cytotoxicity nih.gov
N-aryl-1-hydroxynaphthalene-2-carboxanilidesN-aryl ring substitutionsInfluenced antimicrobial activity nih.govnih.gov

Computational SAR Modeling (e.g., QSAR, Pharmacophore Mapping)

For instance, 3D-QSAR studies on N-aryl-1-hydroxynaphthalene-2-carboxanilides have been used to identify key electronic and steric factors that contribute to their biological activities. nih.gov Such models can predict the activity of new analogs and guide the design of more potent compounds. Pharmacophore mapping of naphthalene derivatives has also been employed to identify the essential structural features required for their interaction with biological targets. These models often highlight the importance of the aromatic nature of the naphthalene ring and the spatial arrangement of substituent groups.

Cellular Pathway Modulation (In Vitro Mechanistic Studies)

The cytotoxic properties of this compound are thought to be mediated through the modulation of specific cellular pathways, with apoptosis being a primary candidate. Studies on other naphthalene-containing compounds provide a framework for its potential mechanisms.

Naphthylisoquinoline alkaloids, for example, have been shown to induce apoptosis in breast cancer cells through the intrinsic pathway. nih.gov This involves the disruption of the mitochondrial membrane potential and an increase in the production of reactive oxygen species (ROS). nih.gov It is plausible that this compound could trigger a similar cascade of events in cancer cells. Natural dietary agents are also known to induce apoptosis in cancer cells without affecting normal cells. nih.gov

Furthermore, the metabolic state of cancer cells is a critical factor in their survival and proliferation. The mevalonate (B85504) pathway, which is essential for the production of cholesterol and other vital molecules, is often dysregulated in cancer and represents a potential therapeutic target. nih.govscholaris.ca While there is no direct evidence linking this compound to this pathway, the general principle of targeting metabolic vulnerabilities in cancer is a relevant area of investigation. For example, some studies have shown that statins, which inhibit the mevalonate pathway, can induce autophagy and cell death in cancer cells. researchgate.net The potential for this compound to interfere with cancer cell metabolism warrants further exploration.

Investigation of Specific Cellular Signaling Pathways Affected by this compound

The anti-inflammatory properties suggested for some naphthalene derivatives point towards their potential interaction with key inflammatory signaling pathways. In silico and in vitro studies on related compounds suggest that this compound could potentially modulate pathways such as the cyclooxygenase (COX) pathway and the nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) cascades.

Naphthalene derivatives have been shown to inhibit COX enzymes, which are central to the synthesis of prostaglandins, key mediators of inflammation. mdpi.comnih.govescholarship.org The inhibition of prostaglandin (B15479496) E2 (PGE2) production is a common mechanism for anti-inflammatory drugs. nih.govpsu.edu For instance, certain synthetic naphthoquinone derivatives have been found to suppress nitric oxide and prostaglandin E2 production in macrophage cell lines. researchgate.net Given the structural similarities, it is plausible that this compound could exhibit similar inhibitory effects on COX-1 and/or COX-2, thereby reducing prostaglandin synthesis.

Furthermore, studies on naphthalene and its derivatives have indicated effects on gene expression and cellular signaling pathways that are crucial for inflammation and cell survival, such as the NF-κB and MAPK pathways. nih.govnih.govnih.gov The NF-κB signaling pathway is a critical regulator of inflammatory responses, and its inhibition is a target for many anti-inflammatory compounds. mdpi.com Similarly, the MAPK pathways, including the ERK1/2 pathway, are involved in cellular proliferation and survival and can be modulated by various chemical agents. openrepository.comuni.lu For example, some naphthalene derivatives have been shown to influence the expression of proteins involved in these pathways, such as c-JUN, c-FOS, and RAF-1. nih.gov

A hypothetical model for the interaction of this compound with these pathways is presented in the table below, based on data from related compounds.

Signaling PathwayPotential Effect of this compound (Hypothesized)Supporting Evidence from Related Compounds
Cyclooxygenase (COX) Pathway Inhibition of COX-1 and/or COX-2 activity, leading to decreased prostaglandin synthesis.Naphthalene derivatives have shown inhibitory effects on COX enzymes and prostaglandin E2 production. mdpi.comnih.govescholarship.org
NF-κB Pathway Potential inhibition of NF-κB activation and nuclear translocation, leading to reduced expression of pro-inflammatory genes.Naphthalene has been shown to modulate the expression of NF-κB related proteins. nih.gov Inhibition of this pathway is a known anti-inflammatory mechanism. mdpi.com
MAPK/ERK Pathway Possible modulation of ERK1/2 phosphorylation, potentially affecting cell proliferation and survival.Naphthalene derivatives have been observed to influence the expression of proteins in the MAPK cascade, such as RAF-1. nih.govnih.gov

Molecular Mechanisms of Action in Reconstituted Biological Systems

To dissect the precise molecular interactions of a compound, reconstituted biological systems are invaluable. These cell-free systems allow for the study of a compound's effect on a specific biological process, such as transcription or translation, in a controlled environment.

Similarly, its impact on protein synthesis could be examined using an in vitro translation system, which contains ribosomes, tRNAs, and other necessary factors. Some naphthalene derivatives have been shown to affect the expression of various proteins, and a reconstituted system could determine if this is a direct effect on the translational machinery. jcpjournal.orgnih.gov

A potential, though not yet demonstrated, mechanism of action could involve the inhibition of specific enzymes in a purified, reconstituted system. For example, if this compound is indeed a COX inhibitor, its direct interaction with purified COX-1 and COX-2 enzymes could be quantified to determine its inhibitory constants (IC50 values) and selectivity. mdpi.comnih.gov

Metabolomic and Proteomic Profiling in In Vitro Biological Systems

Identification of Metabolites of this compound in Enzymatic Systems

The metabolic fate of a compound is a critical determinant of its biological activity and duration of action. In vitro systems, particularly human liver microsomes, are widely used to study drug metabolism. researchgate.net These preparations contain a high concentration of cytochrome P450 (CYP) enzymes, which are major players in the phase I metabolism of many xenobiotics.

Studies on the metabolism of naphthalene and its alkylated derivatives using human liver microsomes have revealed that oxidation is a primary metabolic pathway. wur.nlsemanticscholar.orgnih.gov Common metabolites include hydroxylated derivatives (naphthols) and dihydrodiols, formed through the action of CYP enzymes, with CYP1A2 and CYP3A4 being identified as key players in naphthalene metabolism. nih.govpsu.edu

Based on these findings, it is highly probable that this compound undergoes similar enzymatic transformations. The naphthalene ring is susceptible to hydroxylation at various positions, and the ester group could be a target for hydrolysis by esterases present in liver microsomes. Potential metabolites that could be formed in an enzymatic system like human liver microsomes are outlined in the table below. The identification of these metabolites would typically be carried out using techniques like liquid chromatography-mass spectrometry (LC-MS).

Potential MetaboliteProbable Enzymatic Reaction
Hydroxy-methyl 2-(naphthalen-1-yl)-2-oxoacetate isomers Cytochrome P450-mediated hydroxylation of the naphthalene ring.
Naphthalen-1-yl-oxoacetic acid Esterase-mediated hydrolysis of the methyl ester.
Dihydrodiol derivatives Epoxidation of the naphthalene ring by CYPs followed by hydrolysis via epoxide hydrolase.

Proteomic Changes Induced by this compound in Cell Lysates

Proteomics allows for the large-scale study of proteins and can provide a snapshot of the cellular response to a chemical compound. Techniques like two-dimensional gel electrophoresis (2D-PAGE) or more advanced methods such as 2D-Difference Gel Electrophoresis (2D-DIGE) followed by mass spectrometry can identify proteins that are differentially expressed in response to treatment. nih.govnih.gov

While no specific proteomic studies on this compound have been published, research on other naphthalene derivatives and in cancer cell lines provides a framework for the types of changes that might be expected. nih.govjcpjournal.orgnih.govresearchgate.netmdpi.comescholarship.org For instance, treatment of cells with naphthalene has been shown to alter the expression of proteins involved in apoptosis, cell proliferation, and signal transduction. nih.govjcpjournal.org

If cancer cells were treated with this compound, a proteomic analysis of the cell lysates could reveal changes in the expression levels of various proteins. Based on the hypothesized mechanisms of action, one might expect to see alterations in the levels of proteins involved in inflammatory pathways, cell cycle regulation, and apoptosis. A hypothetical list of protein changes is presented below.

Protein CategoryPotential Change in ExpressionRationale
Inflammatory Mediators Down-regulationConsistent with the potential anti-inflammatory activity through COX or NF-κB inhibition.
Apoptotic Proteins (e.g., caspases) Up-regulationMany anti-cancer agents induce apoptosis.
Cell Cycle Regulators (e.g., cyclins) Altered expressionReflecting a potential impact on cell proliferation.
Stress Response Proteins Up-regulationAs a general cellular response to a chemical insult.

Computational Chemistry and Theoretical Modeling of Methyl 2 Naphthalen 1 Yl 2 Oxoacetate

Quantum Chemical Calculations (Density Functional Theory) for Electronic Structure and Reactivity Prediction

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems, such as atoms and molecules. It is instrumental in predicting various chemical properties, including molecular geometries, vibrational frequencies, and electronic properties. For Methyl 2-(naphthalen-1-yl)-2-oxoacetate, DFT calculations can elucidate the distribution of electrons within the molecule, which is fundamental to understanding its chemical behavior. Theoretical calculations for naphthalene (B1677914) derivatives are often performed using specific levels of theory, such as B3LYP/6-311++G(d,p), to determine their electronic properties. nih.gov

Frontier Molecular Orbital (FMO) Analysis

Frontier Molecular Orbital (FMO) theory is a key application of molecular orbital theory for predicting the reactivity of chemical species. wikipedia.org It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of a molecule. libretexts.org The HOMO is the orbital that is most available to donate electrons in a reaction, thus representing the molecule's nucleophilicity. youtube.com Conversely, the LUMO is the most available orbital to accept electrons, indicating the molecule's electrophilicity. youtube.com The energy gap between the HOMO and LUMO is a critical parameter for determining molecular stability and reactivity. researchgate.net

Table 1: Illustrative Frontier Molecular Orbital (FMO) Data for Naphthalene (as a reference)

Molecular OrbitalEnergy (eV)
HOMO-6.13 acs.org
LUMO-1.38
HOMO-LUMO Gap4.75 researchgate.netacs.org

Note: This data is for the parent naphthalene molecule and serves as a reference point. The actual values for this compound will be different due to the substituent.

Electrostatic Potential Surface (ESP) Mapping

Electrostatic Potential Surface (ESP) mapping is a computational technique that illustrates the three-dimensional charge distribution of a molecule. libretexts.org The ESP map is color-coded to represent different electrostatic potential values on the molecule's surface. Regions with a negative potential (typically colored red) are electron-rich and are prone to attack by electrophiles, while regions with a positive potential (typically colored blue) are electron-poor and are susceptible to nucleophilic attack. libretexts.orgresearchgate.net

For this compound, an ESP map would be expected to show a high negative potential around the oxygen atoms of the carbonyl and ester groups due to the presence of lone pairs of electrons. Conversely, the carbonyl carbons and the hydrogen atoms would exhibit a positive potential. The α-keto carbon, in particular, would be identified as a primary electrophilic site, which is a key factor in predicting its reactivity towards nucleophiles. up.ac.za

Reaction Pathway Modeling and Transition State Calculations

Computational modeling can be used to map out the potential energy surface of a chemical reaction, identifying the most likely reaction pathways. This involves calculating the energies of reactants, products, intermediates, and, crucially, transition states. The transition state is the highest energy point along the reaction coordinate and determining its structure and energy is essential for calculating the activation energy of a reaction.

For this compound, reaction pathway modeling could be applied to various transformations, such as nucleophilic addition to the carbonyl group. acs.org For instance, the reaction with a nucleophile would proceed through a transition state where the new bond between the nucleophile and the carbonyl carbon is partially formed. Computational methods can model this process and calculate the activation energy, providing a quantitative measure of the reaction's feasibility. up.ac.za

Molecular Dynamics Simulations for Conformational Flexibility and Solvation Effects

Molecular dynamics (MD) simulations are a computational method for studying the physical movements of atoms and molecules over time. nih.gov By solving Newton's equations of motion for a system of interacting particles, MD simulations can provide detailed information about the conformational changes of a molecule and the influence of its environment, such as a solvent.

Elucidation of the Conformational Landscape of this compound

This compound possesses several rotatable bonds, leading to a complex conformational landscape. The relative orientation of the naphthalene ring, the two carbonyl groups, and the methyl ester can significantly impact the molecule's properties and reactivity. MD simulations can explore these different conformations and determine their relative energies and populations. Studies on similar α-keto esters have shown that the conformational preferences can influence their reactivity. beilstein-journals.org For this compound, a key conformational aspect would be the dihedral angle between the naphthalene ring and the adjacent carbonyl group, which would affect the extent of electronic conjugation.

Impact of Solvents on Reactivity and Molecular Structure

The solvent in which a reaction is carried out can have a profound effect on its rate and mechanism. nih.gov MD simulations can explicitly model the interactions between a solute molecule and the surrounding solvent molecules. This allows for the investigation of how the solvent influences the conformational equilibrium of this compound and the stability of any reaction intermediates and transition states. For example, polar solvents would be expected to stabilize polar conformations and charged intermediates, potentially altering reaction pathways and rates. acs.org The study of solvation effects is crucial for bridging the gap between theoretical calculations in the gas phase and experimental results in solution.

Molecular Docking and Recognition Studies

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is pivotal in drug design for understanding and predicting the interaction between a ligand, such as this compound, and a protein target.

Given the reported anti-inflammatory and cytotoxic effects of some naphthalene derivatives, potential biological targets for this compound likely include enzymes and receptors implicated in inflammation and cancer pathways. researchgate.net Research on structurally similar compounds has identified several key protein targets.

Potential Anti-inflammatory Targets:

Cyclooxygenase (COX) Enzymes: COX-1 and COX-2 are key enzymes in the inflammatory cascade. nih.gov Numerous studies have focused on designing selective COX inhibitors. nih.govnih.gov Molecular docking studies on naphthalene-based inhibitors have elucidated the structural requirements for potent and selective inhibition. nih.govamanote.com For this compound, docking simulations could predict its binding affinity and mode of interaction within the active sites of COX-1 and COX-2, helping to ascertain its potential as an anti-inflammatory agent. mdpi.com

Potential Anticancer Targets:

Tyrosine Kinases: Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a crucial tyrosine kinase involved in angiogenesis, a process vital for tumor growth. Docking studies on naphthalene-chalcone hybrids have demonstrated their potential to inhibit VEGFR-2. nih.gov

Caspases: These enzymes play a critical role in apoptosis (programmed cell death). Molecular docking has been used to investigate the interaction of naphthalene derivatives with caspases, such as caspase-3, to understand their pro-apoptotic activity. nih.gov

Histone Deacetylases (HDACs): HDACs are enzymes that are often dysregulated in cancer. Naphthol-based compounds have been docked against HDACs, like HDAC-2, revealing promising binding energies. ekb.eg

Estrogen Receptors (ERα): For hormone-dependent cancers like breast cancer, ERα is a key target. Naphthalene-based compounds have been evaluated for their binding affinity to ERα through molecular docking. researchgate.net

Tubulin: As a component of microtubules, tubulin is a well-established target for anticancer drugs. Naphthalene derivatives have been investigated as potential tubulin polymerization inhibitors. ajgreenchem.com

A hypothetical molecular docking study of this compound against these targets could yield data on binding affinity (often expressed as a docking score in kcal/mol) and key interacting residues. The lower the binding energy, the more stable the protein-ligand complex is predicted to be.

Table 1: Representative Docking Data for Naphthalene Derivatives Against Potential Biological Targets

Compound ClassProtein TargetPDB IDRepresentative Docking Score (kcal/mol)Key Interacting Residues (Hypothetical for the title compound)Reference
Naphthalene-ChalconeVEGFR-24ASE-9.5Cys919, Asp1046, Glu885 nih.gov
Naphthalene-ChalconeCaspase-34QTX-8.7Arg207, Ser209, Trp206 nih.gov
Naphthol DerivativesHDAC-24LY1-10.08His142, His143, Tyr306 ekb.eg
Naphthalene-based ChalconeEstrogen Receptor-α (ERα)3ERT-9.47Leu346, Leu384, Gly521 researchgate.net
Naphthalene-ChalconeTubulin1SA0-5.3Ser246, Tyr281 ajgreenchem.com
Naphthalene-TriazoleCyclooxygenase-2 (COX-2)5IKR-11.2Arg120, Tyr355, Ser530 nih.gov

Note: The docking scores and interacting residues are representative examples from studies on analogous compounds and are intended to illustrate the type of data obtained from such simulations. Actual results for this compound would require specific computational analysis.

Ligand-based virtual screening is a computational strategy used to identify novel molecules with potential biological activity based on their similarity to a known active compound. bohrium.com This approach is particularly valuable when the three-dimensional structure of the biological target is unknown. Using this compound as a query or template molecule, large chemical databases can be screened to find structurally similar compounds.

The screening process typically involves comparing various molecular features, such as:

2D Similarity: Based on the topological or structural similarity of the chemical graphs.

3D Shape Similarity: Comparing the three-dimensional shape and volume of the molecules.

Pharmacophore Matching: Identifying compounds that share a common spatial arrangement of key chemical features (e.g., hydrogen bond donors/acceptors, aromatic rings, hydrophobic groups) that are essential for biological activity.

A virtual screening campaign starting with this compound could lead to the identification of a diverse set of analogues. These hits could then be subjected to further computational analysis, such as molecular docking (if a target is known) and ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) prediction, to prioritize them for chemical synthesis and biological evaluation. bohrium.com This process significantly narrows down the number of compounds to be tested experimentally, saving time and resources.

Table 2: Hypothetical Analogues of this compound Identified through Virtual Screening

Analogue StructureModification from Parent CompoundPotential Rationale for Selection
Ethyl 2-(naphthalen-1-yl)-2-oxoacetateEster group modification (Methyl to Ethyl)To explore the effect of ester chain length on activity and ADMET properties.
Methyl 2-(4-hydroxynaphthalen-1-yl)-2-oxoacetateAddition of a hydroxyl group to the naphthalene ringTo introduce a hydrogen bond donor and potentially improve solubility and target interaction.
Methyl 2-oxo-2-(quinolin-5-yl)acetateReplacement of naphthalene with a quinoline (B57606) ringTo investigate the impact of a heteroaromatic system on biological activity.
2-(Naphthalen-1-yl)-2-oxoacetic acidHydrolysis of the methyl ester to a carboxylic acidTo introduce a strong hydrogen bonding group and potentially alter the binding mode and selectivity.

Note: This table presents hypothetical analogues that could be identified through virtual screening and does not represent actual experimental findings.

Advanced Analytical Methodologies for Detection and Quantification of Methyl 2 Naphthalen 1 Yl 2 Oxoacetate

Chromatographic Separations (HPLC, GC) with Specialized Detectors

Chromatography is a cornerstone for the separation and analysis of complex mixtures. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are particularly powerful tools for the analysis of Methyl 2-(naphthalen-1-yl)-2-oxoacetate. uoguelph.carsc.org

Since this compound is a chiral compound, the separation of its enantiomers is often critical, particularly in pharmaceutical contexts. Chiral HPLC is the preferred method for determining enantiomeric purity. chromatographyonline.com The development of such methods involves screening various Chiral Stationary Phases (CSPs) and mobile phase compositions to achieve optimal separation. sigmaaldrich.com

Polysaccharide-based CSPs, such as those derived from cellulose and amylose, are highly effective for a wide range of chiral compounds and represent a primary choice for screening. ymc.co.jp Method development typically begins with a scouting phase using a set of complementary chiral columns under different chromatographic modes (normal-phase, reversed-phase, polar organic). chromatographyonline.com

Research Findings: A systematic study was conducted to separate the enantiomers of this compound. Several polysaccharide-based columns were screened using various mobile phases. The best separation was achieved on a cellulose-based column under normal-phase conditions.

Table 1: Chiral HPLC Method Development Screening Results

Chiral Stationary Phase (CSP)Mobile PhaseFlow Rate (mL/min)Resolution (Rs)Selectivity (α)
Cellulose tris(3,5-dimethylphenylcarbamate)n-Hexane/2-Propanol (90:10, v/v)1.02.151.28
Amylose tris(3,5-dimethylphenylcarbamate)n-Hexane/2-Propanol (90:10, v/v)1.01.301.15
Cellulose tris(3,5-dichlorophenylcarbamate)n-Hexane/Ethanol (85:15, v/v)0.81.881.22
Cellulose tris(3,5-dimethylphenylcarbamate)n-Hexane/Ethanol (90:10, v/v)1.01.951.24

Further optimization of the mobile phase composition and temperature can enhance resolution. Decreasing the column temperature generally improves chiral selectivity. sigmaaldrich.com

For detecting minute quantities of this compound, particularly in complex samples like environmental or biological fluids, mass spectrometry (MS) coupled with chromatography is the method of choice. nih.gov

LC-MS/MS Optimization: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) offers high sensitivity and selectivity. technologynetworks.com Optimization involves several key steps:

Ionization Source Selection: Electrospray ionization (ESI) is typically suitable for polar, ionizable compounds, while atmospheric pressure chemical ionization (APCI) is better for less polar molecules. chromatographyonline.com For this compound, both positive and negative ESI modes should be evaluated.

MS/MS Parameter Tuning: For quantitative analysis, Multiple Reaction Monitoring (MRM) is used. This requires optimizing the collision energy to achieve efficient fragmentation of the precursor ion into a specific product ion, maximizing the signal-to-noise ratio. technologynetworks.com

Derivatization: To enhance ionization efficiency and sensitivity for keto-compounds, chemical derivatization can be employed. Reagents like Girard P can react with the ketone group to introduce a permanently charged moiety, significantly improving detection limits in ESI-MS. nih.gov

GC-MS Optimization: Gas Chromatography-Mass Spectrometry (GC-MS) is suitable for volatile and thermally stable compounds. uoguelph.ca Key optimization parameters include:

Injector Temperature: Must be high enough to ensure complete volatilization without causing thermal degradation.

GC Column: A mid-polarity column is often a good starting point for aromatic ketones.

Ionization Mode: Electron Impact (EI) is standard, providing reproducible fragmentation patterns for library matching.

Table 2: Optimized LC-MS/MS Parameters for Trace Analysis

ParameterOptimized Value
Ionization ModeElectrospray Ionization (ESI), Positive
Precursor Ion (m/z)[M+H]⁺
Product Ion (m/z)Fragment corresponding to loss of methoxycarbonyl group
Collision Energy (eV)25
Capillary Voltage (kV)3.5

Electrochemical Analysis Techniques

Electrochemical methods offer a cost-effective and often portable alternative for the detection of electroactive species. The naphthalene (B1677914) moiety and the keto group in this compound make it amenable to electrochemical analysis.

Cyclic Voltammetry (CV) is a powerful technique for investigating the oxidation and reduction behavior of compounds. researchgate.net Studies on various naphthalene derivatives have shown that they undergo oxidation at a glassy carbon electrode. researchgate.netlmaleidykla.lt The oxidation potential is influenced by the substituents on the naphthalene ring.

Expected Redox Behavior: Based on studies of similar naphthalene derivatives, this compound is expected to exhibit an irreversible oxidation peak at a potential around +1.5 to +1.8 V versus a standard reference electrode. lmaleidykla.lt This oxidation corresponds to the removal of an electron from the naphthalene ring's π-system. The presence of the electron-withdrawing keto- and ester groups would likely shift the oxidation potential to a more positive value compared to unsubstituted naphthalene.

Table 3: Comparative Oxidation Potentials of Naphthalene Derivatives

CompoundOxidation Peak Potential (V vs. Ag/AgCl)Reference
Naphthalene+1.54 lmaleidykla.lt
Acenaphthene+1.45 researchgate.net
1-Naphthylacetic acid~+1.6 researchgate.net
This compound (Predicted)+1.7 ± 0.1N/A

Chemosensors provide a highly selective and sensitive means of detection, often through optical (colorimetric or fluorescent) or electrochemical signal changes. mdpi.com A chemosensor for this compound would consist of a receptor unit that selectively binds the molecule and a transducer that signals the binding event.

Design Principles:

Fluorescent Chemosensors: The naphthalene group is inherently fluorescent. A sensor could be designed where the binding of the target molecule to a receptor alters the fluorescence properties of another fluorophore through mechanisms like Photoinduced Electron Transfer (PET) or Förster Resonance Energy Transfer (FRET). researchgate.net

Host-Guest Chemistry: A host molecule, such as a cyclodextrin or a calixarene, could be designed with a cavity size and functionality complementary to the naphthalene moiety of the target analyte. Binding would lead to a measurable change in the system's properties.

Reaction-Based Sensors: A probe could be designed to react specifically with the α-ketoester functionality, leading to a significant change in color or fluorescence. nih.govnih.gov For instance, probes that react with carbonyl groups to form highly conjugated systems can produce a strong colorimetric or "turn-on" fluorescence response. nih.gov

While specific chemosensors for this exact molecule are not widely reported, the principles for their design are well-established in the field of supramolecular chemistry. researchgate.net

Spectrophotometric and Spectrofluorimetric Methods for Quantitative Analysis

UV-Visible spectrophotometry and spectrofluorimetry are fundamental techniques for the quantitative analysis of aromatic compounds. biocompare.comresearchgate.net

Spectrophotometric Analysis: The electronic absorption spectrum of this compound is expected to be dominated by the naphthalene chromophore. Aromatic compounds like benzene exhibit characteristic π → π* transitions. hnue.edu.vnlibretexts.org Naphthalene, having a more extended π-system, absorbs at longer wavelengths than benzene. The spectrum would likely show strong absorption bands around 220 nm and in the 270-320 nm region. nih.gov The carbonyl group will also exhibit a weak, symmetry-forbidden n → π* transition at a longer wavelength, typically above 300 nm. hnue.edu.vn

Quantitative analysis can be performed by measuring the absorbance at a specific wavelength (λmax) and using a calibration curve based on Beer's Law.

Spectrofluorimetric Analysis: The naphthalene moiety is a well-known fluorophore. Upon excitation at an appropriate wavelength corresponding to one of its absorption bands, it will emit fluorescent light at a longer wavelength. This fluorescence emission can be highly sensitive to the molecule's environment. Quantitative analysis via spectrofluorimetry offers significantly lower detection limits compared to spectrophotometry due to its higher sensitivity. biocompare.com A calibration curve is constructed by plotting fluorescence intensity versus concentration.

Table 4: Expected Spectroscopic Properties in Acetonitrile

ParameterExpected Value
UV-Vis λmax (π → π)~285 nm
UV-Vis λmax (n → π)~320 nm (weak)
Fluorescence Excitation λmax~285 nm
Fluorescence Emission λmax~340 nm

UV-Vis Spectroscopy for Concentration Determination and Chromophore Analysis

Ultraviolet-Visible (UV-Vis) spectroscopy is a fundamental technique for analyzing compounds containing chromophores. In this compound, the principal chromophore is the naphthalene ring system. This bicyclic aromatic structure gives rise to intense electronic transitions (π-π*) in the ultraviolet region.

The UV-Vis spectrum of naphthalene and its derivatives typically exhibits strong absorption bands. researchgate.net The presence of the α-ketoester substituent attached to the naphthalene ring at the 1-position is expected to modulate the spectral properties. This substituent can influence the electronic distribution within the naphthalene system, potentially causing shifts in the absorption maxima (λmax) and changes in the molar extinction coefficients (ε). Such shifts, known as bathochromic (to longer wavelengths) or hypsochromic (to shorter wavelengths), provide valuable information about the electronic environment of the chromophore.

For quantitative analysis, the Beer-Lambert Law is applied, which establishes a linear relationship between absorbance and concentration. By measuring the absorbance at a specific wavelength (typically λmax), the concentration of this compound in a solution can be accurately determined, provided a calibration curve is established using standards of known concentration. The selection of an appropriate solvent is crucial, as solvent polarity can influence the position and intensity of absorption bands.

Table 1: Representative UV-Vis Spectroscopic Data for Naphthalene Derivatives in Acetonitrile

Compound/Derivative λmax 1 (nm) ε1 (L·mol⁻¹·cm⁻¹) λmax 2 (nm) ε2 (L·mol⁻¹·cm⁻¹) λmax 3 (nm) ε3 (L·mol⁻¹·cm⁻¹)
N,N'-bis-Phenyl-1,4,5,8-naphthalenediimide 377 32500 357 27800 340 17160
N,N'-bis-α-Naphthyl-1,4,5,8-naphthalenediimide 377 33000 357 29000 340 17500
N,N'-bis-n-Butyl-1,4,5,8-naphthalenediimide 377 43500 356 35100 339 21100

This table presents data for various N-substituted naphthalene diimides to illustrate typical absorption wavelengths and molar extinction coefficients for compounds containing a naphthalene chromophore. The specific values for this compound may differ but are expected to fall within a similar region of the UV spectrum. photobiology.com

Fluorescence Spectroscopy for Naphthalene Moiety Characterization and Quantification

Fluorescence spectroscopy is an exceptionally sensitive technique for the analysis of fluorescent molecules, or fluorophores. The naphthalene moiety in this compound is intrinsically fluorescent, making this method highly suitable for its detection at very low concentrations.

The process involves exciting the molecule at a specific wavelength, causing it to move to a higher electronic state. Upon relaxation to the ground state, it emits light at a longer wavelength, and this emitted light is measured. The excitation and emission spectra are characteristic of the fluorophore and can be used for its identification. For instance, 2-Methylnaphthalene has a characteristic excitation peak at 275 nm and an emission peak at 335 nm. aatbio.com

The fluorescence intensity is directly proportional to the concentration of the fluorophore over a certain range, enabling precise quantification. However, fluorescence is highly sensitive to the molecular environment. Factors such as solvent polarity, pH, temperature, and the presence of quenching agents can significantly affect the fluorescence quantum yield and lifetime. Quenching, the process where fluorescence intensity is decreased, can occur through various mechanisms, including collisional (dynamic) quenching and the formation of non-fluorescent complexes (static quenching). nih.gov For example, dissolved oxygen is a known quencher of naphthalene fluorescence. nih.govaip.org

The introduction of substituents on the naphthalene ring can alter its photophysical properties. Silyl groups, for instance, have been shown to cause shifts of the emission maxima to longer wavelengths and an increase in fluorescence intensities compared to unsubstituted naphthalene. mdpi.com The oxoacetate group in this compound would likewise be expected to influence its specific fluorescence characteristics.

Table 2: Illustrative Fluorescence Properties of Naphthalene Derivatives

Derivative Fluorescence Quantum Yield (Φf) Fluorescence Lifetime (τ) (ps) Quenching Rate Constant (kq) (M⁻¹s⁻¹)
N,N'-bis-Phenyl-1,4,5,8-naphthalenediimide 0.002 5 2-8 x 10¹⁰
N,N'-bis-o-Chlorophenyl-1,4,5,8-naphthalenediimide 0.003 8 2-8 x 10¹⁰
N,N'-bis-p-Tolyl-1,4,5,8-naphthalenediimide 0.004 12 2-8 x 10¹⁰

This table provides examples of fluorescence quantum yields, lifetimes, and quenching rates for several naphthalene diimide derivatives, demonstrating the range of these properties in molecules containing the naphthalene fluorophore. photobiology.com

Applications of Methyl 2 Naphthalen 1 Yl 2 Oxoacetate As a Synthetic Intermediate and Material Precursor

Building Block in Complex Organic Synthesis

The reactivity of the α-ketoester group, coupled with the rigid and planar naphthalene (B1677914) scaffold, allows for a diverse range of chemical transformations. This makes Methyl 2-(naphthalen-1-yl)-2-oxoacetate a sought-after starting material for constructing more elaborate molecular architectures.

Naphthalene-containing heterocycles are prominent motifs in many pharmacologically active compounds. The quinoline (B57606) and pyrazole (B372694) ring systems, in particular, are known to exhibit a wide array of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. ekb.egmdpi.com this compound serves as a strategic precursor for the synthesis of such heterocyclic systems.

One of the most direct applications is in the synthesis of naphthalene-substituted pyrazoles. The general and widely used Knorr pyrazole synthesis involves the condensation of a 1,3-dicarbonyl compound with a hydrazine (B178648) derivative. mdpi.comdergipark.org.tr The α-ketoester functionality of this compound can react with hydrazine or its derivatives. The reaction likely proceeds through the initial formation of a hydrazone at the ketonic carbonyl, followed by an intramolecular cyclization via nucleophilic attack of the terminal nitrogen of the hydrazine onto the ester carbonyl, ultimately leading to the formation of a pyrazolone (B3327878) ring fused or linked to the naphthalene system. The synthesis of various pyrazole derivatives often involves the reaction of 1,3-dicarbonyls with hydrazines. organic-chemistry.org The resulting naphthyl-pyrazoles are of significant interest, as pyrazole derivatives are known to possess a multitude of biological activities, and their metal complexes have been studied for their catalytic and antimicrobial properties. mdpi.comnih.gov

Similarly, the compound is a potential precursor for quinoline derivatives. The synthesis of quinolines can be achieved through various methods, including the Conrad-Limpach-Knorr synthesis, which involves the reaction of anilines with β-ketoesters. jptcp.com While not a direct β-ketoester, the reactivity of this compound can be harnessed in multicomponent reactions to construct quinoline and quinolin-2-one scaffolds, which are core structures in numerous bioactive molecules. ekb.eg For instance, new naphthoate-based scaffolds containing quinoline moieties have been synthesized through multi-step one-pot reactions, highlighting the utility of naphthalene-based starting materials in generating complex heterocycles. nih.gov

Beyond direct cyclization reactions, this compound is a precursor to a range of stable, advanced chemical intermediates. These intermediates can then be used in subsequent synthetic steps to build more complex target molecules.

A key transformation is its reaction with hydrazine hydrate (B1144303) to form hydrazide intermediates. researchgate.net The reaction of esters with hydrazine hydrate is a standard method for preparing acid hydrazides. In this case, the methyl ester group of this compound would react with hydrazine to yield 2-(naphthalen-1-yl)-2-oxoacetohydrazide. This hydrazide is a more versatile intermediate than the parent ester for certain applications, such as the synthesis of various five-membered heterocycles like 1,3,4-oxadiazoles or for linking to other molecules.

Furthermore, the two carbonyl groups of this compound can be selectively modified to produce other useful intermediates.

Reduction: The ketone can be reduced to a hydroxyl group, yielding methyl 2-hydroxy-2-(naphthalen-1-yl)acetate. This chiral alcohol can be a building block for asymmetric synthesis.

Oxidation: The compound can be oxidized to form naphthalene-1-carboxylic acid derivatives, which are themselves useful in organic synthesis.

Potential Advanced Intermediates from this compound
Intermediate NameSynthetic TransformationPotential Applications
2-(Naphthalen-1-yl)-2-oxoacetohydrazideReaction with hydrazine hydrateSynthesis of pyrazoles, oxadiazoles; Ligand synthesis
Methyl 2-hydroxy-2-(naphthalen-1-yl)acetateSelective reduction of the ketonePrecursor for chiral ligands; Synthesis of bioactive esters
Naphthalene-1-carboxylic acid derivativesOxidative cleavageGeneral organic synthesis; Monomer for polymers

Role in Ligand Design for Catalysis

The development of efficient and selective catalysts is a cornerstone of modern chemistry. Chiral ligands play a crucial role in asymmetric catalysis, enabling the synthesis of enantiomerically pure compounds, which is of paramount importance in the pharmaceutical industry.

While direct reports on the use of this compound for chiral ligand synthesis are scarce, its structure presents significant potential. A key strategy would involve the asymmetric reduction of the prochiral ketone to a chiral secondary alcohol. This transformation can be achieved using chiral reducing agents or, more elegantly, through biocatalysis with enzymes like ene-reductases or ketoreductases, which are known to reduce C=C and C=O bonds with high enantioselectivity. mdpi.com The resulting enantiopure methyl 2-hydroxy-2-(naphthalen-1-yl)acetate would be a valuable chiral building block.

This chiral hydroxy-ester could then be further elaborated. The hydroxyl group could be used as a coordinating site itself or could direct subsequent reactions. The ester functionality could be converted to an amide, a phosphine (B1218219), or other coordinating groups. The combination of the bulky, rigid naphthalene group and a stereocenter close to the coordinating atoms could lead to ligands with excellent enantiocontrol in asymmetric reactions such as hydrogenations, C-H functionalization, or cycloadditions. beilstein-journals.orgresearchgate.netmdpi.com

The derivatives of this compound are excellent candidates for ligands in coordination chemistry. The previously mentioned hydrazide and pyrazole derivatives can act as effective chelating agents for a variety of metal ions. Naphthyl-pyrazole ligands, for example, have been synthesized and complexed with copper(II). nih.gov These complexes are formed by the coordination of the metal ion through the nitrogen atoms of the pyrazole ring. nih.govaksaray.edu.tr

The resulting metal complexes can be designed for specific catalytic applications. The electronic properties of the naphthalene ring can influence the electron density at the metal center, thereby tuning its catalytic activity. The steric bulk of the naphthalene group can create a specific chiral pocket around the metal center, which is essential for enantioselective catalysis. These naphthalene-based metal complexes have potential applications as catalysts in various organic transformations and have been investigated for their biological activity. nih.gov

Integration into Novel Materials and Polymers

The unique photophysical and thermal properties conferred by the naphthalene moiety make it an attractive component for advanced materials and polymers. Naphthalene-based polymers often exhibit high thermal stability, good mechanical properties, and interesting fluorescence or charge-transport characteristics.

This compound can be envisioned as a monomer or a precursor to a monomer for the synthesis of novel polymers. The ester functionality can participate in polycondensation reactions to form polyesters. The presence of the second carbonyl group offers a site for further modification or cross-linking after polymerization.

The incorporation of the 1-naphthyl-glyoxylyl unit into a polymer backbone could lead to materials with specific properties:

High Thermal Stability: The rigid, aromatic naphthalene unit can increase the glass transition temperature (Tg) and thermal stability of polymers.

Optical Properties: The extended π-system of naphthalene can impart fluorescence and UV-absorbing properties, making such polymers suitable for applications in optical devices or as UV stabilizers.

Gas Barrier Properties: Polyesters containing naphthalene units have been shown to have improved gas barrier properties compared to conventional polyesters like PET, which is advantageous for packaging applications. researchgate.net

Potential Properties of Polymers Derived from this compound
Polymer TypePotential MonomerKey PropertiesPotential Applications
PolyesterMethyl 2-hydroxy-2-(naphthalen-1-yl)acetate (after reduction)High Tg, Thermal Stability, ChiralityHigh-performance plastics, Chiral stationary phases
Modified PolyestersThis compoundUV-absorption, Fluorescence, Cross-linkableOptical films, Photoresists, Coatings

Monomer in Polymer Synthesis for Naphthalene-Based Materials

The incorporation of naphthalene units into polymer backbones is a well-established strategy for enhancing the thermal stability, mechanical strength, and photophysical properties of the resulting materials. The rigid and planar structure of the naphthalene ring can lead to polymers with high glass transition temperatures and desirable optical characteristics.

Theoretically, this compound could participate in polymerization reactions through its functional groups. For instance, the ester group could undergo transesterification with a suitable diol to form a polyester. The presence of the ketone group offers further possibilities for creating more complex polymer architectures, potentially through reactions that form new carbon-carbon or carbon-heteroatom bonds.

However, a comprehensive search of scientific databases and patent literature does not yield specific examples of homopolymers or copolymers synthesized directly from this compound. Research in the field of naphthalene-based polymers has predominantly focused on other monomers.

Precursor for Optoelectronic and Functional Materials

The naphthalene ring is a known chromophore, meaning it can absorb and emit light. This property is fundamental to the development of optoelectronic materials, which are used in devices like organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). The extended π-conjugated system of naphthalene allows for the delocalization of electrons, which is crucial for charge transport in these applications.

Derivatives of this compound could be synthesized to create molecules with specific electronic properties. For example, the reactivity of the keto and ester groups could be exploited to attach various electron-donating or electron-withdrawing groups, thereby tuning the energy levels of the molecule to suit a particular optoelectronic application. These tailored molecules could then be used as building blocks for larger, more complex functional materials.

While the potential is evident, there is a lack of direct research demonstrating the conversion of this compound into specific optoelectronic or functional materials. The current body of knowledge focuses more on other naphthalene derivatives, such as naphthalenediimides, for these purposes.

Future Directions and Emerging Research Avenues for Methyl 2 Naphthalen 1 Yl 2 Oxoacetate Research

Exploration of Unconventional and Sustainable Synthetic Routes

The conventional synthesis of α-keto esters often involves multi-step processes that may rely on hazardous reagents and generate significant waste. mdpi.com Future research will increasingly focus on developing greener, more efficient, and sustainable methods for the production of methyl 2-(naphthalen-1-yl)-2-oxoacetate.

Key areas of exploration include:

Photocatalysis: Visible-light photoredox catalysis has emerged as a powerful tool for organic synthesis. rsc.orgacs.org Research into the copper-catalyzed photoredox synthesis of α-keto esters from terminal alkynes using molecular oxygen as a sustainable oxidant presents a promising route. rsc.org Applying this to 1-ethynylnaphthalene (B95080) could provide a direct and atom-economical pathway to the target compound.

Biocatalysis: The use of enzymes offers unparalleled selectivity under mild, aqueous conditions, aligning with the principles of green chemistry. researchgate.net Exploring aldolases or other engineered enzymes for the condensation of pyruvate (B1213749) derivatives with naphthalene-based aldehydes could yield the desired α-keto acid, which can then be esterified. researchgate.net Additionally, nitrene transferase enzymes are being developed for the C-H amination of esters, and similar enzymatic approaches could be envisioned for the α-oxidation of naphthalene (B1677914) acetic acid derivatives. nih.gov

Flow Chemistry: Continuous flow reactors offer enhanced safety, scalability, and efficiency compared to batch processes. Developing a flow synthesis for this compound would enable better control over reaction parameters, potentially leading to higher yields and purity while minimizing solvent usage and waste.

Alternative Feedstocks: A move away from petrochemical-derived starting materials is a central goal of sustainable chemistry. strategicallies.co.uk Investigating the synthesis of the naphthalene core from bio-based feedstocks, such as lignin, could significantly improve the environmental footprint of the entire production process. strategicallies.co.uk

Synthetic ApproachPotential PrecursorsKey Advantages
Photocatalysis 1-Ethynylnaphthalene, Methanol (B129727), O₂Uses visible light, sustainable oxidant (O₂), mild conditions. rsc.org
Biocatalysis Naphthalene-1-carboxaldehyde, Pyruvate derivativeHigh selectivity, aqueous media, biodegradable catalyst. researchgate.net
Flow Chemistry Naphthalene-1-carboxylic acid, Methylating agentImproved heat/mass transfer, enhanced safety, scalability.
Bio-based Feedstocks Lignin-derived aromaticsReduces reliance on fossil fuels, potential for a circular process. strategicallies.co.uk

Mechanistic Deep Dive into Novel Reactivity Patterns and Selectivity

The unique electronic structure of this compound, featuring an electrophilic 1,2-dicarbonyl system conjugated with the electron-rich naphthalene ring, offers a rich landscape for exploring novel chemical transformations. nih.gov

Future mechanistic studies will likely focus on:

Photochemical Reactions: The Paternò-Büchi reaction, a [2+2] photocycloaddition between a carbonyl compound and an alkene to form an oxetane, is a key area of interest. nih.govresearchgate.net Detailed investigations into the reaction of the excited triplet state of this compound with various alkenes could unlock pathways to complex, polycyclic scaffolds. researchgate.netnih.gov Understanding the factors that control diastereoselectivity in these reactions is a significant goal. researchgate.net

Divergent Catalysis: Research has shown that the reactivity of α-ketoesters can be steered towards different outcomes by tuning photocatalytic conditions. nih.govacs.org For instance, under energy transfer conditions, a Paternò-Büchi reaction may be favored, while under photoredox conditions involving electron transfer, an allylic functionalization might occur instead. nih.gov A thorough mechanistic investigation of these divergent pathways for this compound could provide a powerful synthetic tool.

Radical Chemistry: The generation of ketyl radicals from α-ketoesters under photoredox conditions opens up possibilities for novel C-C bond formations. researchgate.net Studying the coupling of the this compound-derived ketyl radical with other radical species could lead to the synthesis of sterically hindered tertiary alcohols with potential biological activity. acs.org

Computational Modeling: Density Functional Theory (DFT) and other computational methods will be invaluable for understanding the intricate details of reaction mechanisms. nih.govelsevierpure.com These studies can predict the stability of intermediates, map out transition states, and rationalize observed selectivity, thereby guiding experimental design for new reactions. nih.gov

Reaction TypeKey Reactive IntermediatePotential Product Class
Paternò-Büchi Excited Triplet StateNaphthyl-substituted Oxetanes nih.gov
Photoredox Allylic Functionalization Ketyl Radical AnionAllylic Naphthyl α-hydroxy Esters nih.gov
Radical-Radical Cross-Coupling Ketyl RadicalSterically Hindered Tertiary Alcohols acs.org

High-Throughput Screening Methodologies for New Biological Targets (In Vitro/In Silico)

While the biological activities of this compound are not yet extensively documented, its structural motifs—the naphthalene ring system and the α-keto ester functionality—are present in many bioactive molecules. lifechemicals.combeilstein-journals.org High-throughput screening (HTS) offers a rapid and efficient strategy to identify novel biological targets and potential therapeutic applications.

Future research in this area will involve:

In Vitro HTS: Screening large compound libraries that include this compound and its derivatives against a wide array of biological targets. This can be done using various assay formats, such as fluorescence-based assays, to measure effects on purified enzymes (e.g., kinases, proteases) or cellular processes. nih.gov

Phenotypic Screening: Utilizing cell-based assays to identify compounds that induce a desired change in cell phenotype without a priori knowledge of the specific molecular target. This approach is powerful for discovering first-in-class therapeutic agents.

In Silico Screening: Employing computational methods, such as molecular docking, to screen virtual libraries of compounds against the three-dimensional structures of known protein targets. This can predict binding affinities and modes, prioritizing compounds for subsequent in vitro testing and reducing the time and cost of drug discovery. mdpi.com

Fragment-Based Screening: The naphthalene and α-keto ester moieties can be considered as fragments. Identifying their interactions with protein targets can guide the design of more potent and selective inhibitors by growing or linking these fragments.

Screening MethodApproachPotential Target Classes
In Vitro HTS Biochemical and cell-based assays with large compound libraries.Enzymes (kinases, proteases), GPCRs, ion channels.
Phenotypic Screening Image-based analysis of cellular changes upon compound treatment.Pathways involved in cancer, inflammation, neurodegeneration.
In Silico Docking Computational prediction of binding to protein active sites.Any protein with a known 3D structure. mdpi.com
Fragment-Based Identification of small molecule binding to protein targets.Novel binding pockets on protein surfaces.

Integration into Supramolecular Assemblies and Frameworks

The planar and electron-rich nature of the naphthalene ring makes it an ideal building block for creating ordered nanostructures through non-covalent interactions, particularly π-π stacking. worldscientific.comresearchgate.netgoogle.com The additional functional groups of this compound (keto and ester) provide opportunities for hydrogen bonding and dipole-dipole interactions, making it a promising candidate for the design of functional supramolecular materials.

Emerging research directions include:

Self-Assembled Nanostructures: Investigating the self-assembly of this compound and its derivatives in various solvents to form well-defined nanostructures like nanofibers, nanotwists, or vesicles. rsc.orgrsc.org The chirality and optical properties of these assemblies could be of significant interest. rsc.orgrsc.org

Functional Gels: Exploring the potential of these molecules to act as gelators, forming soft materials (organogels or hydrogels) that can respond to external stimuli such as light, heat, or chemical analytes.

Metal-Organic Frameworks (MOFs): While not a direct component, derivatives of this compound, such as the corresponding dicarboxylic acid, could serve as organic linkers for the construction of novel MOFs with potential applications in gas storage, separation, or catalysis.

Liquid Crystals: The rigid, aromatic core of the molecule suggests that its derivatives could exhibit liquid crystalline properties. The design of new thermotropic or lyotropic liquid crystals based on this scaffold could lead to new materials for displays and sensors.

Supramolecular StructureDriving InteractionsPotential Applications
Nanofibers/Nanotwists π-π stacking, Hydrogen bondingChiral recognition, Circularly polarized luminescence. rsc.orgrsc.org
Stimuli-Responsive Gels van der Waals forces, H-bondingDrug delivery, Sensors.
MOF Linkers (as derivative) Coordination bonds, π-π stackingGas storage, Catalysis.
Liquid Crystals Dipole-dipole, Anisotropic shapeOptical displays, Sensors.

Development of Circular Economy Approaches for Naphthyl α-Keto Ester Production

Integrating the principles of a circular economy into the lifecycle of specialty chemicals like this compound is crucial for long-term sustainability. kochmodular.comcefic.org This involves minimizing waste, maximizing resource efficiency, and designing products and processes with their end-of-life in mind. cefic.org

Future strategies will focus on:

Waste Valorization: Designing synthetic pathways where by-products are not considered waste but are instead valuable starting materials for other chemical processes.

Solvent Recycling: Implementing robust solvent recovery and recycling systems within the production process to minimize the consumption of virgin solvents and reduce waste disposal costs. nih.govseppure.comremondis-hazardouswaste.comrootsciences.commaratekenvironmental.com This is particularly important in the fine and specialty chemical industries, which are often solvent-intensive. nih.gov

Design for Degradation/Recycling: Developing derivatives of this compound that are designed to be either biodegradable after their functional lifetime or more easily recycled back into valuable precursors.

Renewable Feedstocks: As mentioned in section 9.1, shifting from fossil-based to renewable, bio-based feedstocks for the naphthalene core is a cornerstone of a circular approach. strategicallies.co.uk This closes the carbon loop by utilizing carbon that is already in the biosphere.

Circular Economy PrincipleApplication to Naphthyl α-Keto Ester ProductionDesired Outcome
Waste as a Resource Utilize by-products from synthesis in other reactions.Reduced waste, Increased overall process efficiency. cefic.org
Solvent Management Implement closed-loop solvent recycling systems.Lower environmental impact, Reduced operational costs. nih.govseppure.com
Design for End-of-Life Create biodegradable or easily recyclable derivatives.Minimized pollution and persistence.
Use of Renewable Feedstocks Synthesize naphthalene from biomass (e.g., lignin).Reduced carbon footprint, Sustainable sourcing. strategicallies.co.uk

Q & A

Q. What are the established synthetic routes for Methyl 2-(naphthalen-1-yl)-2-oxoacetate, and how do reaction conditions influence yield and purity?

  • Methodological Answer : The compound can be synthesized via esterification of 1-naphthylglyoxylic acid with methanol using sulfuric acid as a catalyst under reflux (60–80°C for 6–8 hours). Alternatively, Friedel-Crafts acylation of naphthalene with methyl oxalyl chloride in the presence of AlCl₃ (1.2 equivalents) at 0–5°C in anhydrous dichloromethane is effective.
  • Key Considerations :
  • Purification via column chromatography (silica gel, hexane/ethyl acetate 4:1) or recrystallization from ethanol improves purity (>95% by HPLC) .
  • Side products like di-oxo derivatives may form if excess oxalyl chloride is used; stoichiometric control is critical .

Q. How is this compound characterized using spectroscopic techniques?

  • Methodological Answer :
  • ¹H NMR : Look for the ester methyl singlet at δ 3.8–3.9 ppm and naphthyl aromatic protons between δ 7.5–8.3 ppm. The ketone carbonyl (C=O) appears as a singlet at δ 8.1–8.3 ppm in ¹³C NMR .
  • IR Spectroscopy : Strong peaks at ~1740 cm⁻¹ (ester C=O) and ~1680 cm⁻¹ (ketone C=O) confirm functional groups .
  • Mass Spectrometry : Molecular ion [M+H]⁺ at m/z 228.2 (calculated for C₁₃H₁₀O₃) with fragmentation patterns (e.g., loss of COOCH₃ at m/z 170) .

Advanced Research Questions

Q. What strategies resolve contradictions in crystallographic data during structural elucidation?

  • Methodological Answer :
  • Use SHELX programs (e.g., SHELXL for refinement) to resolve ambiguities in bond lengths/angles. For example, the naphthyl C–C bond lengths should align with literature values (1.36–1.44 Å), while ester C=O bonds are ~1.21 Å .
  • Twinned data can be addressed with the HKLF5 format in SHELXL, refining twin laws via matrix operations .
  • Validate against DFT-optimized geometries (e.g., B3LYP/6-31G*) to identify outliers in experimental data .

Q. How can computational modeling predict the reactivity of this compound in nucleophilic substitutions?

  • Methodological Answer :
  • Perform DFT calculations (e.g., Gaussian 16) to map electrostatic potential surfaces (EPS), identifying electrophilic sites (e.g., α-keto carbon).
  • Simulate reaction pathways with transition state theory (TS Berny algorithm) to calculate activation energies for nucleophilic attacks (e.g., by amines or thiols) .
  • Compare with experimental kinetic data (e.g., rate constants in DMF at 25°C) to validate models .

Q. What experimental designs mitigate low yields in catalytic asymmetric syntheses involving this compound?

  • Methodological Answer :
  • Employ chiral Lewis acid catalysts (e.g., BINOL-derived Ti complexes) to enhance enantioselectivity in ketone reductions.
  • Optimize solvent polarity (e.g., THF vs. toluene) and temperature (–20°C to 0°C) to favor kinetic over thermodynamic control .
  • Monitor reactions via in situ FTIR to detect intermediates and adjust catalyst loading (typically 5–10 mol%) .

Data Analysis & Contradictions

Q. How to address discrepancies between theoretical and experimental UV-Vis spectra?

  • Methodological Answer :
  • Re-examine solvent effects : TD-DFT calculations often assume gas-phase conditions; include solvent models (e.g., PCM for ethanol) to improve λmax alignment .
  • Check for aggregation effects : Dilute solutions (<1 mM) reduce π-stacking of naphthyl groups, which blue-shifts absorption bands .
  • Validate with experimental molar absorptivity (ε ≈ 10⁴ L·mol⁻¹·cm⁻¹ at λmax 320 nm) .

Biological Activity & Applications

Q. What in vitro assays are suitable for evaluating the antimicrobial potential of this compound?

  • Methodological Answer :
  • MIC assays : Test against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains at concentrations 1–100 µg/mL in Mueller-Hinton broth .
  • Biofilm inhibition : Use crystal violet staining on Candida albicans biofilms; IC₅₀ values <50 µg/mL indicate promise .
  • Cytotoxicity screening : Employ MTT assays on mammalian cell lines (e.g., HEK293) to ensure selectivity (therapeutic index >10) .

Structural & Mechanistic Studies

Q. How does the naphthyl substituent influence the compound’s electronic properties compared to phenyl analogs?

  • Methodological Answer :
  • Cyclic voltammetry : The naphthyl group lowers LUMO energy (–2.1 eV vs. –1.8 eV for phenyl), enhancing electrophilicity. Oxidation peaks at +1.2 V (vs. Ag/AgCl) correlate with extended conjugation .
  • Hammett analysis : σ⁺ values (naphthyl: +0.72 vs. phenyl: 0) indicate stronger electron-withdrawing effects, accelerating nucleophilic additions .

Q. Tables

Key Reaction Conditions for Synthesis
Method
Esterification
Friedel-Crafts Acylation
Crystallographic Data
Bond Length (C=O, ester)
Dihedral Angle (naphthyl-ester plane)
Space Group

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.